molecular formula C25H21N3O4S2 B2387563 N-(3-methoxybenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 900002-73-5

N-(3-methoxybenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2387563
CAS RN: 900002-73-5
M. Wt: 491.58
InChI Key: VJHANPUBJFTWEM-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H21N3O4S2 and its molecular weight is 491.58. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxybenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxybenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivity of Related Compounds

  • Analgesic and Anti-inflammatory Applications : Research into novel compounds derived from visnaginone and khellinone has led to the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These compounds exhibit significant COX-1/COX-2 inhibition, showing promise as analgesic and anti-inflammatory agents. The compounds demonstrated high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, highlighting their potential therapeutic applications (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

  • Antitumor Activities : The synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, with the intention of finding new anticancer agents, resulted in compounds with appreciable cancer cell growth inhibition. This indicates the potential of these compounds in cancer therapy, demonstrating the relevance of chemical synthesis in developing novel therapeutic agents (M. M. Al-Sanea, D. G. Parambi, M. Shaker, 2020).

  • Antimicrobial Activities : The chemical modification of sulfazecin to create 4-methoxycarbonyl-2-azetidinone-1-sulfonic acid derivatives showed potent antimicrobial activities against gram-negative bacteria. This work underscores the importance of chemical modifications to enhance biological activities of existing compounds (S. Kishimoto, M. Sendai, M. Tomimoto, 1984).

  • Photochemical and Photodynamic Therapy Applications : The development of new zinc phthalocyanine derivatives with high singlet oxygen quantum yield, substituted with benzenesulfonamide groups containing Schiff base, showcases the potential of these compounds in photodynamic therapy for cancer treatment. The compounds exhibit good fluorescence properties, a high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in cancer therapy (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4S2/c1-31-17-7-4-6-16(12-17)13-26-21(29)15-34-25-27-22-19-9-2-3-10-20(19)32-23(22)24(30)28(25)14-18-8-5-11-33-18/h2-12H,13-15H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHANPUBJFTWEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CS4)OC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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